molecular formula C13H16N6O2 B2849979 8-(3,5-Dimethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione CAS No. 189126-85-0

8-(3,5-Dimethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione

Cat. No. B2849979
CAS RN: 189126-85-0
M. Wt: 288.311
InChI Key: YTNJIGIPNXIDGA-UHFFFAOYSA-N
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Description

“3,5-Dimethylpyrazolyl” is a part of various compounds used in coordination chemistry . It’s a tripodal ligand that binds to a metal in a facial manner .


Synthesis Analysis

The synthesis of compounds with “3,5-Dimethylpyrazolyl” groups involves reactions with various ligands. For instance, the tricarbonyl [Mn(CO)3{HC(pz′)3}][PF6]1+[PF6]− (pz′ = 3,5-dimethylpyrazolyl) reacts with a range of P-, N- and C-donor ligands, L, in the presence of trimethylamine oxide to give [Mn(CO)2L{HC(pz′)3}]+ .


Molecular Structure Analysis

The molecular structure of compounds with “3,5-Dimethylpyrazolyl” groups varies depending on the other components of the compound .


Chemical Reactions Analysis

The chemical reactions involving “3,5-Dimethylpyrazolyl” groups are diverse. For example, the reaction of 3,4-dinitropyrazole, 5-nitrotetrazole, or 4-nitro-1,2,3-triazole with 1,2,4,5-tetrazines substituted with 3,5-dimethylpyrazolyl (dmp) groups results in energetic cocrystals .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with “3,5-Dimethylpyrazolyl” groups depend on the specific compound. For instance, Potassium tris(3,5-dimethylpyrazol-1-yl)borohydride is a white crystalline solid that is soluble in polar solvents, including water .

Scientific Research Applications

Synthesis Methods and Structural Characterization

Research has focused on the synthesis of compounds with structures related to 8-(3,5-Dimethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione, highlighting methodologies for creating novel chemical entities. For instance, studies have demonstrated the synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones through multi-component reactions, showcasing innovative approaches to constructing complex molecules in water, emphasizing green chemistry principles (Heravi & Daraie, 2016). Additionally, investigations into the synthesis and structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines using multinuclear NMR spectroscopy have provided deep insights into the molecular architecture of these compounds (Aggarwal et al., 2009).

Potential Applications in Materials Science

Some derivatives have been explored for their unique physical properties and potential applications in materials science. For example, novel electron-withdrawing groups based on the core structure have been synthesized and evaluated for photovoltaic applications, indicating the versatility of these compounds in developing new materials for sustainable energy solutions (Li et al., 2012).

Catalysis and Organic Synthesis

Further research has delved into the catalytic applications of derivatives, showcasing their utility in facilitating organic transformations. A notable study reports the efficient synthesis of pyridine-pyrimidines and their bis-derivatives catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica, highlighting the compound's role in promoting novel synthetic pathways (Rahmani et al., 2018).

Safety and Hazards

The safety and hazards associated with compounds containing “3,5-Dimethylpyrazolyl” groups depend on the specific compound. For example, 3,5-Dimethylpyrazole can cause skin irritation and serious eye irritation .

Future Directions

The future directions for research on compounds with “3,5-Dimethylpyrazolyl” groups are promising. They have potential applications in various fields, including coordination chemistry and the synthesis of new cocrystalline energetic materials .

properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2/c1-5-18-9-10(17(4)13(21)15-11(9)20)14-12(18)19-8(3)6-7(2)16-19/h6H,5H2,1-4H3,(H,15,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNJIGIPNXIDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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